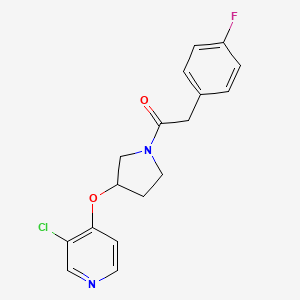
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by the name of CEP-1347 and is a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway.
科学的研究の応用
Chemical Structure and Interactions
The study of chemical structures such as enaminones has revealed intricate hydrogen-bonding patterns. Compounds like these are characterized by their unique intramolecular and intermolecular hydrogen bonding, which is crucial for understanding their chemical behavior and potential applications in various fields, including material science and pharmaceuticals (Balderson et al., 2007).
Photophysical Properties
A substantial focus is on the photophysical properties of chemical compounds, especially those involving nicotinonitriles. The creation of innovative nicotinonitriles incorporating pyrene and/or fluorene moieties through multicomponent domino reactions has opened new doors in material sciences. These compounds demonstrate strong blue-green fluorescence emission, which is pivotal for applications in photovoltaics and organic electronics (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).
Insecticidal Properties
Research on certain ethanone derivatives has shown promising insecticidal properties. Understanding these properties could lead to the development of new, more effective insecticides, contributing to better pest management strategies in agriculture (De-Qing Shi, Xiao-fei Zhu, & Yuan-Zhi Song, 2008).
Applications in Nonlinear Optics
Studies on certain ethanone derivatives have explored their role in nonlinear optics. The analysis of molecular structure, vibrational frequencies, and hyperpolarizability offers insights into their potential applications in the field of photonics and optical data processing (Y. Mary et al., 2015).
特性
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-15-10-20-7-5-16(15)23-14-6-8-21(11-14)17(22)9-12-1-3-13(19)4-2-12/h1-5,7,10,14H,6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUBGXUPYGCXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



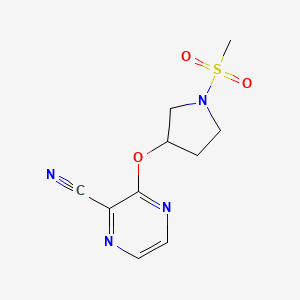
![Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2438651.png)
![1-Piperidin-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2438653.png)
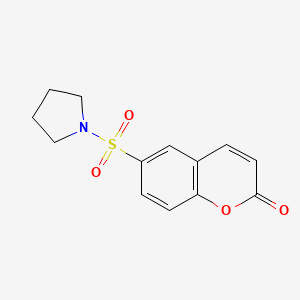

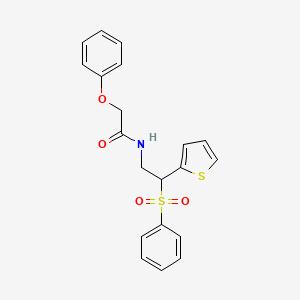
![(1S,4S,5S,6R)-2-Azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2438657.png)
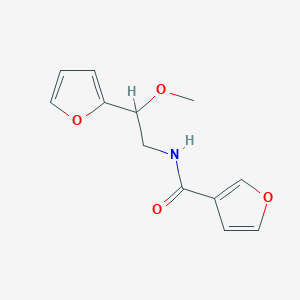
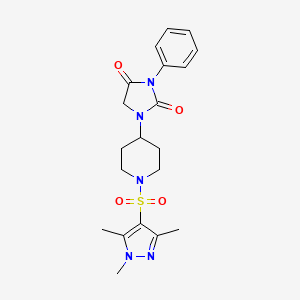
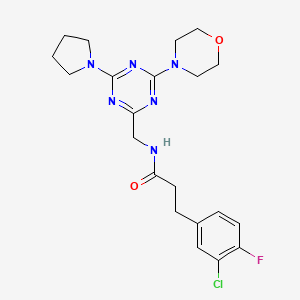
![9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2438664.png)
